2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole
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Overview
Description
2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and is further modified with amino, fluoro, sulfonyloxy, and chloro substituents, enhancing its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process might involve recrystallization, chromatography, or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorophenol: Shares the amino and fluoro substituents but lacks the benzimidazole core.
4-Amino-3-fluorophenylboronic acid: Contains similar functional groups but has a boronic acid moiety instead of the benzimidazole core.
3-Fluorophenylboronic acid: Similar in having a fluorophenyl group but differs significantly in overall structure and reactivity.
Uniqueness
2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole is unique due to its combination of functional groups and the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering opportunities for developing new materials, drugs, and chemical processes.
Properties
IUPAC Name |
2-(4-amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c1-2-20-14-10(16)4-3-5-12(14)19-15(20)9-6-7-11(18)13(8-9)23-24(17,21)22/h3-8H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWZKVHNEROHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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